molecular formula C11H11ClO B1417329 1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one CAS No. 875325-69-2

1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one

Cat. No. B1417329
M. Wt: 194.66 g/mol
InChI Key: OYMIQOBSMFWIGN-UHFFFAOYSA-N
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Description

“1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one” is a chemical compound with the molecular formula C11H11ClO . It has a molecular weight of 194.66 . This compound is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one” consists of a cyclopropyl group attached to a 2-chlorophenyl group and an ethan-1-one group .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current literature.

Scientific Research Applications

Enzymatic Process Development

A key area of research involves the development of enzymatic processes for synthesizing chiral intermediates. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor synthesis, is produced from a similar compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, using a ketoreductase. This process shows high conversion and purity, simplifying operations and reducing safety risks, making it highly suitable for industrial applications (Guo et al., 2017).

Crystal Structure Analysis

Research on the crystal structure of compounds like cyproconazole, a conazole fungicide structurally similar to the compound , has been conducted. This study helps understand the molecular arrangement and interaction, which is crucial in designing effective fungicides (Kang et al., 2015).

Synthesis of Intermediates for Agricultural Chemicals

Compounds structurally related to 1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one are synthesized for use as intermediates in agricultural chemicals. For instance, the synthesis of 2-Cyclopropyl-1-(4'-chloro)acetophenone, an intermediate for Cyproconazole, showcases the relevance of such compounds in developing fungicides (Mei, 2010).

Pharmacological and Toxicological Studies

Studies also extend to understanding the metabolism and toxicological profiles of structurally similar compounds, like 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and its derivatives. These studies are crucial for assessing the environmental and health impacts of such compounds (Abou-Donia & Menzel, 1968).

Palladium-Catalyzed Reactions

Research on palladium-catalyzed nucleophilic substitutions involving cyclopropylidene-phenoxy ethanes demonstrates the compound’s utility in organic synthesis, particularly in creating structurally complex and biologically active molecules (Bernard & Piras, 1997).

Safety And Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(2-chlorophenyl)cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMIQOBSMFWIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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